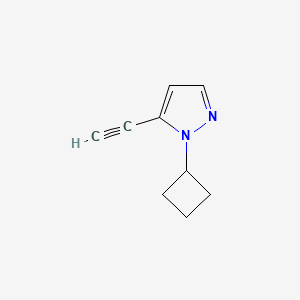
(2H3)methylhydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H3)methylhydrazine dihydrochloride is a chemical compound with the molecular formula CH7ClN2 and a molecular weight of 82.53 g/mol . It is a deuterated form of methylhydrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2H3)methylhydrazine dihydrochloride typically involves the methylation of hydrazine. One common method includes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction mixture is heated to facilitate the methylation process, resulting in the formation of methylhydrazinium hydrochloride .
Industrial Production Methods: Industrial production of methylhydrazine often employs the Raschig process, which involves the reaction of sodium hypochlorite with ammonia to produce chloramine. This chloramine then reacts with monomethylamine to yield monomethylhydrazine . The process is known for its good reaction selectivity, low reaction pressure, and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: (2H3)methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazines .
Applications De Recherche Scientifique
(2H3)methylhydrazine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of pesticides, water treatment chemicals, and other industrial applications
Mécanisme D'action
The mechanism of action of (2H3)methylhydrazine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an enzyme inhibitor, affecting various metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzyme studies or pharmaceutical research .
Comparaison Avec Des Composés Similaires
- Monomethylhydrazine
- Dimethylhydrazine (both symmetrical and unsymmetrical)
- Trimethylhydrazine
- Tetramethylhydrazine
Uniqueness: (2H3)methylhydrazine dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. This makes it particularly valuable in research settings where isotopic labeling is required .
Propriétés
Formule moléculaire |
CH8Cl2N2 |
|---|---|
Poids moléculaire |
122.01 g/mol |
Nom IUPAC |
trideuteriomethylhydrazine;dihydrochloride |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H/i1D3;; |
Clé InChI |
HTAWQGONZIWLRC-GXXYEPOPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NN.Cl.Cl |
SMILES canonique |
CNN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)


![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)



![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)



